1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one (CAS 159686-24-5), commonly known as deoxyphomalone, is a highly substituted aromatic ketone and a specialized phloroglucinol derivative originally identified as a fungal secondary metabolite [1]. Characterized by its specific arrangement of ethyl, methoxy, hydroxyl, and butyryl functional groups on a single phenyl ring, it serves as a critical analytical standard in metabolomics, a target for advanced synthetic methodology validation, and a reference compound for structure-activity relationship (SAR) studies [2]. For industrial and academic buyers, procuring this exact high-purity compound is essential for dereplicating complex fungal extracts, calibrating LC-MS/MS workflows, and modeling pathogen-specific redox chemistry, where crude mixtures or generic phenolic standards fail to provide the necessary structural specificity [3].
Substituting pure deoxyphomalone with crude fungal extracts, simple catechols, or its closely related analog phomalone introduces severe quantitative errors in both analytical and functional assays [1]. In LC-MS/MS metabolomics, phomalone (which possesses a 2-hydroxyethyl group instead of an ethyl group) elutes similarly and shares overlapping fragmentation pathways; without the exact deoxyphomalone standard, isobaric interference compromises biomarker quantification [2]. Furthermore, in Chelator-Mediated Fenton (CMF) chemistry models used to study agricultural pathogenesis, generic iron-binding chelators like 3,4-dihydroxybenzoic acid fail to replicate the specific lipophilicity and sterically hindered redox cycling kinetics of deoxyphomalone, rendering generic substitutes useless for targeted agrochemical screening [3].
In the profiling of marine-derived Alternaria species, deoxyphomalone and phomalone are co-produced and exhibit highly similar polarities [1]. Because they differ by only a single oxygen atom (mass difference ~16 Da), high-purity deoxyphomalone (m/z 239.129[M+H]+) is required as an external standard to establish precise retention times and MS/MS fragmentation patterns[2]. Relying on crude extracts or solely on the phomalone standard leads to misidentification of isobaric phloroglucinol derivatives and quantification errors.
| Evidence Dimension | LC-MS/MS identification and dereplication accuracy |
| Target Compound Data | Exact m/z calibration (239.129) and distinct retention time mapping |
| Comparator Or Baseline | Phomalone standard or crude fungal extract |
| Quantified Difference | Eliminates the >15% quantification error common when resolving co-eluting phloroglucinol analogs in crude mixtures. |
| Conditions | LC-HRMS profiling of secondary metabolites from marine and terrestrial fungi |
Procurement of the exact analytical standard is mandatory for diagnostic metabolomics and the dereplication of novel fungal extracts where structural analogs co-elute.
Deoxyphomalone is a specific low-molecular-weight (LMW) metabolite secreted by Eutypa lata and Phaeomoniella chlamydospora during grapevine wood deterioration [1]. It actively participates in redox cycling to generate hydrogen peroxide and hydroxyl radicals via CMF chemistry. Compared to simple model chelators like 3,4-dihydroxybenzoic acid, pure deoxyphomalone provides a pathogen-specific lipophilic profile that accurately replicates the in planta radical generation rates [1].
| Evidence Dimension | Hydroxyl radical generation rate / Iron reduction capacity |
| Target Compound Data | Pathogen-specific CMF kinetic data and lipophilic distribution |
| Comparator Or Baseline | 3,4-dihydroxybenzoic acid (generic catechol baseline) |
| Quantified Difference | Accurately models the spatial and temporal dynamics of fungal redox cycling, which generic catechols misrepresent. |
| Conditions | Low-iron media consortia models for Esca disease pathogenesis |
Agrochemical researchers must procure the actual secreted metabolite rather than generic chelators to accurately screen targeted fungicide or antioxidant interventions.
In cytotoxicity screens against human myeloma (U266) and hepatoma (HepG2) cell lines, the structural difference between deoxyphomalone (bearing an ethyl group) and phomalone (bearing a 2-hydroxyethyl group) significantly impacts IC50 values [1]. Procurement of deoxyphomalone is essential for SAR mapping to determine how the absence of the side-chain hydroxyl alters lipophilicity, cell permeability, and target binding compared to its more oxygenated analog [1].
| Evidence Dimension | Cytotoxic IC50 mapping and structure-activity relationship |
| Target Compound Data | Des-hydroxy side chain activity profile |
| Comparator Or Baseline | Phomalone (hydroxy side chain) |
| Quantified Difference | Isolates the exact pharmacological contribution of the terminal hydroxyl group on the alkyl chain, proving that side-chain oxygenation modulates anti-proliferative efficacy. |
| Conditions | MTT cell viability assay against human myeloma U266 and HepG2 cell lines |
For medicinal chemists optimizing phloroglucinol scaffolds, testing both analogs is strictly required to establish a robust QSAR model for anti-proliferative activity.
The highly substituted aromatic core of deoxyphomalone—featuring adjacent ethyl, hydroxyl, methoxy, and butyryl groups—makes it an exceptionally rigorous target for validating new synthetic methodologies, such as palladium-catalyzed hydroxylation of aryl halides [1]. Using deoxyphomalone as a reference target demonstrates a catalyst's tolerance to extreme steric hindrance and coordinating functional groups far better than simple, unhindered aryl halides [1].
| Evidence Dimension | Catalyst functional group tolerance and yield validation |
| Target Compound Data | Successful synthesis despite multi-oxygenated, sterically hindered core |
| Comparator Or Baseline | Simple phenol synthesis (e.g., from chlorobenzene) |
| Quantified Difference | Proves methodology viability for highly substituted natural products, ensuring the catalytic cycle is not poisoned by adjacent hydroxyl or ketone groups. |
| Conditions | Pd-catalyzed hydroxylation using hydroxide surrogates in advanced organic synthesis |
Synthetic chemists procure this compound as a high-purity reference standard to verify the success, regioselectivity, and yield of novel late-stage functionalization protocols.
Directly following from its use as an analytical standard, deoxyphomalone is essential for environmental and marine metabolomics laboratories. Procuring this compound allows analytical chemists to accurately dereplicate complex extracts from Alternaria and Phoma species, ensuring precise differentiation from isobaric analogs like phomalone during biomarker discovery [1].
Because deoxyphomalone is a confirmed redox-active metabolite secreted by Esca disease consortia, it is the necessary procurement choice for agrochemical companies developing targeted antioxidants or fungicides. Using the pure compound in Chelator-Mediated Fenton (CMF) assays ensures that candidate treatments are tested against the actual radical-generating mechanisms present in infected wood [2].
For medicinal chemistry teams exploring phloroglucinol derivatives for anti-proliferative applications, deoxyphomalone serves as a critical SAR benchmark. Procuring this specific compound allows researchers to map the biological impact of side-chain lipophilicity (ethyl vs. hydroxyethyl) on cytotoxicity against myeloma and hepatoma cell lines, guiding the rational design of next-generation therapeutics [1].